1-{[2-(3-pyridinyl)-4-quinolinyl]carbonyl}-4-piperidinecarboxamide
Overview
Description
1-{[2-(3-pyridinyl)-4-quinolinyl]carbonyl}-4-piperidinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as QNZ or EVP4593 and has been extensively studied for its anti-inflammatory and anti-tumor properties.
Mechanism of Action
The mechanism of action of 1-{[2-(3-pyridinyl)-4-quinolinyl]carbonyl}-4-piperidinecarboxamide involves the inhibition of NF-κB signaling pathway. This pathway plays a crucial role in the regulation of immune response and inflammation. QNZ inhibits the phosphorylation and degradation of IκBα, which leads to the inhibition of NF-κB activation and subsequent inhibition of pro-inflammatory cytokine production.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, reduce the infiltration of immune cells into inflamed tissues, and reduce the severity of inflammation in animal models. QNZ has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using 1-{[2-(3-pyridinyl)-4-quinolinyl]carbonyl}-4-piperidinecarboxamide in lab experiments include its potent anti-inflammatory and anti-tumor properties, as well as its well-established mechanism of action. However, the limitations of using QNZ include its potential toxicity and off-target effects. Therefore, careful dose optimization and toxicity studies are necessary before using this compound in clinical trials.
Future Directions
There are several future directions for the research on 1-{[2-(3-pyridinyl)-4-quinolinyl]carbonyl}-4-piperidinecarboxamide. One possible direction is to explore its potential applications in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Another direction is to investigate its potential use as an adjuvant therapy in cancer treatment. Additionally, further studies are needed to optimize the synthesis method of QNZ and to investigate its potential toxicity and off-target effects.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in various fields. Its potent anti-inflammatory and anti-tumor properties, as well as its well-established mechanism of action, make it a promising candidate for further research. However, careful dose optimization and toxicity studies are necessary before using this compound in clinical trials.
Scientific Research Applications
1-{[2-(3-pyridinyl)-4-quinolinyl]carbonyl}-4-piperidinecarboxamide has been extensively studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. This compound has also been studied for its potential anti-tumor properties. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Properties
IUPAC Name |
1-(2-pyridin-3-ylquinoline-4-carbonyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c22-20(26)14-7-10-25(11-8-14)21(27)17-12-19(15-4-3-9-23-13-15)24-18-6-2-1-5-16(17)18/h1-6,9,12-14H,7-8,10-11H2,(H2,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSFESHXDWRAHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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